molecular formula C19H19ClN2O4 B2814695 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2034330-40-8

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No. B2814695
CAS RN: 2034330-40-8
M. Wt: 374.82
InChI Key: OIJXBZPXCFOGTL-UHFFFAOYSA-N
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Description

This compound is also known as PF-06815345 . It is a liver-targeted, orally available prodrug, which is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a 3-chloropyridin-4-yl group, a piperidin-1-yl group, and a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group .


Chemical Reactions Analysis

The compound is a prodrug, meaning it undergoes a chemical reaction in the body to produce its active form. Specifically, it is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on synthesizing new pyridine derivatives and evaluating their antimicrobial activity. The research involved the preparation of amide derivatives through a series of chemical reactions, with one of the compounds being structurally related to the specified compound. These synthesized compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural and Theoretical Analysis

Another study detailed the synthesis, characterization, and structural analysis of a compound structurally similar to the specified molecule. The research included single-crystal X-ray diffraction studies, which revealed the molecular conformation and interactions within the crystal structure. Additionally, theoretical calculations such as density functional theory (DFT) were employed to optimize structural coordinates and evaluate electronic parameters, providing insights into the molecular properties and stability of the compound (Karthik et al., 2021).

Bioactivity and Molecular Docking

Research on related substances of iloperidone, including the synthesis of compounds with structural similarities, aimed at quality control and understanding the chemical properties of these molecules. The study underscores the importance of structural characterization in the development of pharmacologically relevant compounds (Jiangxi, 2014).

Antiproliferative Activity

A novel compound exhibiting antiproliferative activity was synthesized and characterized. Structural elucidation was conducted using various spectroscopic techniques, and the antiproliferative potential was evaluated, indicating the compound's possible therapeutic applications (Prasad et al., 2018).

Mechanism of Action

The active form of this compound selectively inhibits PCSK9 protein synthesis . PCSK9 is a protein that regulates the amount of cholesterol in the body, so inhibiting its synthesis could potentially be useful in treating conditions like high cholesterol.

properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c20-14-11-21-8-5-15(14)25-13-6-9-22(10-7-13)19(23)18-12-24-16-3-1-2-4-17(16)26-18/h1-5,8,11,13,18H,6-7,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJXBZPXCFOGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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